molecular formula C9H16O2 B1245192 4-Hydroxy-2-nonenal, (+)- CAS No. 119008-09-2

4-Hydroxy-2-nonenal, (+)-

Cat. No.: B1245192
CAS No.: 119008-09-2
M. Wt: 156.22 g/mol
InChI Key: JVJFIQYAHPMBBX-IWGCBNPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-nonenal, (+)- is an organic compound that belongs to the family of aldehydes. It is a lipid peroxidation product derived from the oxidation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential impact on human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-nonenal, (+)- can be achieved through several methods. One common approach involves the oxidation of polyunsaturated fatty acids, such as linoleic acid, using specific oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-2-nonenal, (+)- may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-nonenal, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-nonenal, (+)- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.

    Biology: The compound is investigated for its role in cellular signaling and apoptosis.

    Medicine: Research focuses on its potential involvement in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the development of antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nonenal, (+)- involves its interaction with cellular components. It can form adducts with proteins, DNA, and lipids, leading to alterations in their structure and function. The compound is known to activate various signaling pathways, including those related to oxidative stress and inflammation. Its molecular targets include enzymes, receptors, and transcription factors involved in cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-nonenal: A closely related compound with similar biological activities.

    Malondialdehyde: Another lipid peroxidation product with distinct chemical properties.

    Acrolein: A reactive aldehyde formed during lipid oxidation.

Uniqueness

4-Hydroxy-2-nonenal, (+)- is unique due to its specific stereochemistry and the resulting biological effects. Its ability to form adducts with biomolecules and modulate signaling pathways distinguishes it from other lipid peroxidation products.

Properties

CAS No.

119008-09-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E,4S)-4-hydroxynon-2-enal

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1

InChI Key

JVJFIQYAHPMBBX-IWGCBNPKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=O)O

SMILES

CCCCCC(C=CC=O)O

Canonical SMILES

CCCCCC(C=CC=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-nonenal, (+)-
Reactant of Route 2
4-Hydroxy-2-nonenal, (+)-
Reactant of Route 3
4-Hydroxy-2-nonenal, (+)-
Reactant of Route 4
4-Hydroxy-2-nonenal, (+)-
Reactant of Route 5
4-Hydroxy-2-nonenal, (+)-
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2-nonenal, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.